1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a chromenyl group, a piperidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps One common approach is to start with the chromenyl precursor, which can be synthesized through the cyclization of appropriate phenolic compounds
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield quinones, while reduction of the piperidine ring can produce various substituted piperidines .
Scientific Research Applications
1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-ethyl-3-[(1-isopropyl-3-piperidinyl)methyl]guanidine hydroiodide: This compound features a similar chromenyl group but differs in the substitution pattern on the piperidine ring.
(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride: This compound has a similar chromenyl group but lacks the acetyl and carboxylic acid functionalities.
Uniqueness
1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenyl group, piperidine ring, and carboxylic acid group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H25NO4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H25NO4/c1-19(2)8-5-15-11-13(3-4-16(15)24-19)12-17(21)20-9-6-14(7-10-20)18(22)23/h3-4,11,14H,5-10,12H2,1-2H3,(H,22,23) |
InChI Key |
MIMQVMOFUUBONE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)N3CCC(CC3)C(=O)O)C |
Origin of Product |
United States |
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